2,7-Diazaspiro[3.5]nonane dihydrochloride
Overview
Description
2,7-Diazaspiro[3.5]nonane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Improved Synthesis Techniques
- An improved synthesis method for Diazaspiro[4.4] nonane, a related compound, involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Radioprotective Properties
- A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).
Catalytic Asymmetric Cascade Reactions
- The spiroindoline skeleton, which features 2,7-diazaspiro[4.4]nonane, is used in the catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization succession to construct spiroindolines (Zhiqiang Pan et al., 2020).
Use in Antibacterial Agents
- Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane show potent Gram-positive and Gram-negative activity (T. Culbertson et al., 1990).
Cholinergic Properties Study
- Substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to the muscarinic agonist RS-86, were synthesized and tested for cholinergic properties, showing no significant activity (G. Cignarella et al., 1994).
Potential in Osteoporosis Treatment
- Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus can inhibit osteoclast activity and prevent pathological bone loss in mice without impairing bone formation (Lucile Mounier et al., 2020).
Antitubercular Agent Development
- Benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,7-Diazaspiro[3.5]nonane dihydrochloride is DNA-binding proteins, including transcription factors (TFs) . These proteins play essential roles in various cellular processes and the pathogenesis of diseases, making them potential therapeutic targets .
Mode of Action
This compound interacts with its targets by functioning as a von-Hippel-Lindau (VHL) ligand . This compound allows rapid conjugation with many linkers containing active leaving groups, serving as a basic building block for the development of a protein degrader library .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,7-Diazaspiro[3Its role as a vhl ligand suggests that it may have good bioavailability and can effectively reach its target proteins within cells .
Result of Action
The molecular and cellular effects of this compound’s action involve the degradation of target proteins . By interacting with DNA-binding proteins and transcription factors, this compound can potentially influence gene expression and protein synthesis, leading to changes in cellular functions and processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can serve as a ligand for the von Hippel-Lindau (VHL) protein . This interaction allows for the rapid conjugation with many linkers containing active leaving groups
Cellular Effects
Preliminary studies suggest that it may have a role in protein degradation . It is thought to influence cell function by interacting with the VHL protein, which is involved in the ubiquitin-proteasome pathway, a key mechanism for protein degradation in cells
Molecular Mechanism
It is known to bind to the VHL protein, which suggests that it may exert its effects at the molecular level through this interaction This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,7-diazaspiro[3.5]nonane;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-8-4-2-7(1)5-9-6-7;;/h8-9H,1-6H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZGIVAXMOXLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857115 | |
Record name | 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-85-2 | |
Record name | 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-diazaspiro[3.5]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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